molecular formula C16H25NO B12553029 Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- CAS No. 143569-55-5

Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]-

Katalognummer: B12553029
CAS-Nummer: 143569-55-5
Molekulargewicht: 247.38 g/mol
InChI-Schlüssel: VDZFUZAJHIZTTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two tert-butyl groups and a methylimino group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-di-tert-butylphenol and formaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction and increase the yield of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In industrial settings, the production of Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- is typically carried out in large-scale reactors. The process involves the use of automated systems to control reaction parameters and ensure consistent product quality. The purified product is then packaged and distributed for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The phenol ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or hydrocarbons. Substitution reactions can result in the formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound is used in the production of various industrial products, including polymers, resins, and coatings.

Wirkmechanismus

The mechanism of action of Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- can be compared with other similar compounds, such as:

    Phenol, 2,4-bis(1,1-dimethylethyl)-: This compound lacks the methylimino group but shares the same phenol ring structure with tert-butyl groups.

    Phenol, 2,4-bis(1,1-dimethylethyl)-, phosphite (31): This compound contains a phosphite group instead of the methylimino group.

    Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1’,1’'-phosphite: Similar to the previous compound, this one also contains a phosphite group.

The uniqueness of Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

143569-55-5

Molekularformel

C16H25NO

Molekulargewicht

247.38 g/mol

IUPAC-Name

2,4-ditert-butyl-6-(methyliminomethyl)phenol

InChI

InChI=1S/C16H25NO/c1-15(2,3)12-8-11(10-17-7)14(18)13(9-12)16(4,5)6/h8-10,18H,1-7H3

InChI-Schlüssel

VDZFUZAJHIZTTN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.